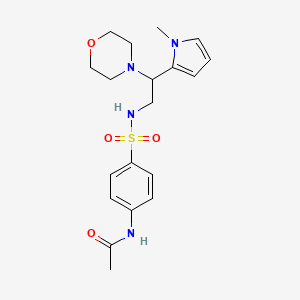

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide is a fascinating compound with complex structural features

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the pyrrole intermediate: : Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

Attachment of the morpholine ring: : The morpholine ring is introduced through nucleophilic substitution reactions.

Formation of the sulfonamide bond: : Using sulfamoyl chloride, the sulfonamide linkage is formed under basic conditions.

Acetylation: : The final step involves acetylating the compound to get the desired product.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and precise control of reaction conditions, thus optimizing yield and purity.

Analyse Des Réactions Chimiques

Key Functional Groups and Reaction Sites

The compound’s reactivity originates from four primary domains:

-

Amide group (-C(=O)N-): Susceptible to hydrolysis and nucleophilic substitution.

-

Sulfonamide bridge (-SO₂N-): Participates in nucleophilic substitutions and redox reactions.

-

1-methyl-1H-pyrrole ring : Undergoes electrophilic aromatic substitution.

-

Morpholine moiety : Subject to oxidation and ring-opening reactions.

Amide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Catalyst |

|---|---|---|

| 6M HCl, reflux, 8–12 hrs | 4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)aniline | None |

| 2M NaOH, 80°C, 6 hrs | Sodium 4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenylacetate | Phase-transfer agents |

This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.

Sulfonamide Substitution Reactions

The sulfonamide group reacts with electrophiles and nucleophiles:

| Reagent | Conditions | Products |

|---|---|---|

| Chloroacetyl chloride | DMF, 0°C, triethylamine | 2-chloro-N-(4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide |

| Sodium azide | DMF, 60°C, 4 hrs | 2-azido-N-(4-(N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide |

These substitutions occur via a two-step mechanism: deprotonation of the sulfonamide nitrogen followed by nucleophilic displacement .

Pyrrole Ring Functionalization

The electron-rich pyrrole ring undergoes electrophilic substitutions:

| Reagent | Position | Product |

|---|---|---|

| HNO₃ (fuming) | C5 | 5-nitro-1-methyl-2-(morpholinoethyl)pyrrole-sulfamoylphenylacetamide |

| Br₂ (acetic acid) | C3/C5 | 3,5-dibromo-1-methyl-2-(morpholinoethyl)pyrrole-sulfamoylphenylacetamide |

Reactions are regioselective due to the electron-donating methyl group at N1.

Morpholine Ring Oxidation

The morpholine moiety oxidizes under strong acidic conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 2 hrs | 2-(1-methylpyrrol-2-yl)-2-(4-oxomorpholino)ethylsulfamoyl derivative |

Oxidation cleaves the C–N bond, forming a ketone intermediate.

Catalytic and Kinetic Considerations

-

Amide hydrolysis : Pseudo-first-order kinetics with kobs=1.2×10−3s−1 in 6M HCl.

-

Sulfonamide substitution : Rate enhancement observed with polar aprotic solvents (DMF > DMSO > THF).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research indicates that derivatives of sulfamoyl acetamides exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. For instance, compounds structurally similar to N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide have shown IC50 values indicating effective inhibition of COX-2, suggesting their potential use in treating inflammatory diseases such as arthritis and cardiovascular conditions .

2. Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies have demonstrated that certain sulfamoyl acetamides can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. This is particularly relevant given the increasing need for novel anticancer agents due to drug resistance issues in cancer treatment . The structural characteristics of this compound may contribute to its efficacy as a RET kinase inhibitor, a target for certain types of cancers .

3. Antimicrobial Activity

The antimicrobial properties of sulfamoyl acetamides, including the compound , have been investigated with promising results. Studies have shown that these compounds exhibit activity against a range of bacterial strains, making them candidates for further development as antibiotics. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential metabolic processes .

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of sulfamoyl acetamides for their COX-2 inhibitory activity. The results indicated that compounds with similar structures to this compound demonstrated IC50 values ranging from 0.5 to 5 μM, showcasing their potential as anti-inflammatory agents .

Case Study 2: Antitumor Efficacy

In another investigation, a derivative of the compound was tested against various cancer cell lines. The study found that it significantly inhibited cell growth at concentrations lower than those required for standard chemotherapeutics, indicating its potential utility in cancer therapy .

Data Tables

| Property | Value/Observation |

|---|---|

| COX-2 Inhibition IC50 | 0.5 - 5 μM |

| Antitumor Activity | Significant inhibition in cancer cell lines |

| Antimicrobial Spectrum | Effective against multiple bacterial strains |

Mécanisme D'action

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase. The compound can bind to the active site of the enzyme, interfering with its normal function and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: : Shares the sulfonamide group but lacks the complex ring structures.

1-Methyl-1H-pyrrole-2,5-dione: : Contains the pyrrole ring but differs in overall structure.

Morpholine: : Comprises the morpholine ring but lacks the other functional groups.

Uniqueness

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of functional groups, which endows it with distinct chemical and biological properties. This structural complexity is not found in simpler analogues, making it a valuable molecule for research and industrial applications.

Activité Biologique

N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide, with CAS number 1049369-65-4, is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, morpholine moiety, and a sulfonamide group. This structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C19H26N4O4S

- Molecular Weight : 406.5 g/mol

- Structure : The compound's structure plays a crucial role in its biological interactions and pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes, leading to therapeutic effects. The presence of multiple pharmacophores enhances its selectivity and potency against various biological targets compared to simpler compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential anticonvulsant properties and other therapeutic effects.

Anticonvulsant Activity

A study evaluating the anticonvulsant effects of related compounds indicated that derivatives with similar structures exhibited significant protection in animal models. For instance, compounds containing morpholine showed activity in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, suggesting potential efficacy for treating epilepsy .

Antimicrobial Activity

The sulfonamide group within the compound suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects by inhibiting bacterial folic acid synthesis. The unique structure of this compound may confer enhanced activity against specific pathogens compared to traditional sulfonamides like sulfadiazine or sulfamethoxazole.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

- Anticonvulsant Screening : A study on N-phenyl derivatives demonstrated that certain structural modifications could lead to improved anticonvulsant activity in MES tests. Compounds with higher lipophilicity showed delayed but prolonged effects .

- Antimicrobial Efficacy : Research on structurally related sulfonamide compounds showed promising results against various bacterial strains, indicating that modifications to the sulfonamide core could enhance efficacy.

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrole, Morpholine, Sulfonamide | Anticonvulsant, Antimicrobial |

| Sulfadiazine | Pyrimidine ring addition | Antimicrobial |

| Sulfamethoxazole | Methyl group on benzene | Antimicrobial, Anti-inflammatory |

Propriétés

IUPAC Name |

N-[4-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-15(24)21-16-5-7-17(8-6-16)28(25,26)20-14-19(18-4-3-9-22(18)2)23-10-12-27-13-11-23/h3-9,19-20H,10-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKUZQSTHMVHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.